Ethane, 1,2-bis(2-fluoroethoxy)-
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Overview
Description
1,2-Bis(2-fluoroethoxy)ethane is a monofluorinated ether compound with the molecular formula C6H12F2O2 It is characterized by the presence of two fluoroethoxy groups attached to an ethane backbone
Preparation Methods
1,2-Bis(2-fluoroethoxy)ethane can be synthesized via a one-step substitution reaction. The synthetic route involves the use of 1,2-bis(2-chloroethoxy)ethane and potassium fluoride as low-cost precursors. The reaction proceeds under mild conditions, making it suitable for large-scale production .
Reaction Scheme: [ \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + 2 \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{F} + 2 \text{KCl} ]
Chemical Reactions Analysis
1,2-Bis(2-fluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert the fluoroethoxy groups to hydroxyl groups.
Substitution: The fluoro groups can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Alcohols or other substituted ethers.
Scientific Research Applications
1,2-Bis(2-fluoroethoxy)ethane has several scientific research applications, particularly in the field of electrochemical energy storage systems. It is used as a solvent in high-voltage lithium-metal batteries due to its enhanced oxidation stability and ability to form stable interphases on both high-voltage cathodes and lithium-metal anodes . This compound’s unique solvent structure significantly influences the electrolyte solvation structure, promoting monofluoro-ether-based interfacial reactions over anion chemistry .
Mechanism of Action
1,2-Bis(2-fluoroethoxy)ethane can be compared with other similar compounds, such as bis(2-fluoroethoxy)methane and 2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane. These compounds also feature monofluorination but differ in their molecular structures and degrees of fluorination .
Comparison with Similar Compounds
Bis(2-fluoroethoxy)methane (F2DEM): Features monofluorination of the acetal backbone.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-trifluoroethane (F5DEE): Contains multiple fluorine substitutions, providing different electrochemical properties.
Uniqueness: 1,2-Bis(2-fluoroethoxy)ethane is unique due to its specific molecular structure, which allows for a balanced interaction with lithium ions, enhancing both oxidation stability and electrolyte solvation structure .
Properties
CAS No. |
63938-33-0 |
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Molecular Formula |
C6H12F2O2 |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
1,2-bis(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
InChI Key |
CQEZINWOTGMJQC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCF)OCCF |
Origin of Product |
United States |
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